molecular formula C15H19NO2 B2675082 (E)-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 468758-93-2

(E)-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No. B2675082
CAS RN: 468758-93-2
M. Wt: 245.322
InChI Key: OFQKQEQONJVUGV-CMDGGOBGSA-N
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Description

(E)-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a chemical compound that has attracted the attention of researchers due to its potential use in various scientific applications. This compound belongs to the class of acrylamides, which are widely used in the synthesis of polymers, pharmaceuticals, and agrochemicals. The unique structure of (E)-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(furan-2-yl)acrylamide makes it a promising candidate for further exploration in the field of scientific research.

Scientific Research Applications

Stereoselective Synthesis and Chemical Transformations

Researchers have developed versatile templates for the stereoselective synthesis of mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC) using the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan. These hydroxylated ACHC derivatives are pivotal as building blocks for β-peptides, highlighting a fundamental approach in synthetic chemistry for creating complex molecules from simpler ones (I. Masesane & P. Steel, 2004).

Enantioselective Ene-Reduction

The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi showcases an innovative green organic chemistry synthesis. This method leverages the natural catalytic abilities of fungi to produce (R)-2-cyano-3-(furan-2-yl)propanamide with high yields and enantioselectivity, demonstrating the potential of biocatalysis in organic synthesis (D. E. Jimenez et al., 2019).

Novel Chemical Compounds for Viral Inhibition

A novel chemical compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been discovered to suppress the enzymatic activities of SARS coronavirus helicase. This finding is significant for its potential application in developing inhibitors against SARS coronavirus, illustrating the compound's utility in biomedical research (Jin-Moo Lee et al., 2017).

Polymerization and Material Science Applications

The study of acrylamide polymerization in inverse suspension within the cyclohexane-acrylamide-water system reveals insights into the molecular weight increase of polyacrylamide. This research contributes to our understanding of polymerization processes and the potential for creating materials with tailored properties (M. Dimonie et al., 1992).

Agricultural Applications

The synthesis of polyhydroxylated cyclohexyl β-amino acid derivatives from ethyl (E)-3-nitroacrylate and furan adducts offers a pathway to create analogs of natural products such as oryzoxymycin. These synthetic strategies have implications for agriculture, where such compounds could be explored for their potential as bioactive agents (Regina N. Bwire et al., 2009).

properties

IUPAC Name

(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-15(9-8-14-7-4-12-18-14)16-11-10-13-5-2-1-3-6-13/h4-5,7-9,12H,1-3,6,10-11H2,(H,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQKQEQONJVUGV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=CC1)CCNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide

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